molecular formula C11H9N3O2 B14175276 3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione CAS No. 57560-84-6

3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione

Cat. No.: B14175276
CAS No.: 57560-84-6
M. Wt: 215.21 g/mol
InChI Key: BLOAOWAVPOWMPJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione is a heterocyclic compound that belongs to the class of pyridazinoquinazolines. This compound is characterized by its fused ring structure, which includes a pyridazine ring and a quinazoline ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with hydrazine derivatives under specific conditions to form the pyridazine ring, followed by further cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline and pyridazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of protein kinases and other enzymes involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione is unique due to its specific ring structure and the combination of pyridazine and quinazoline rings.

Properties

CAS No.

57560-84-6

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione

InChI

InChI=1S/C11H9N3O2/c15-10-6-5-9-12-8-4-2-1-3-7(8)11(16)14(9)13-10/h1-4H,5-6H2,(H,13,15)

InChI Key

BLOAOWAVPOWMPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(=O)N2NC1=O

Origin of Product

United States

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